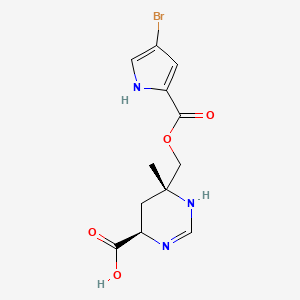![molecular formula C8H15N B1258813 7-Azaspiro[3.5]nonane CAS No. 766-34-7](/img/structure/B1258813.png)
7-Azaspiro[3.5]nonane
Vue d'ensemble
Description
7-Azaspiro[3.5]nonane is a chemical compound that belongs to the class of heterocycles . It has a molecular formula of C8H15N and a molecular weight of 125.211 Da . It is widely utilized in various fields of research and industry due to its unique properties and characteristics.
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis
The molecular structure of 7-Azaspiro[3.5]nonane includes one hydrogen bond acceptor and one hydrogen bond donor . It has no freely rotating bonds . The polar surface area is 12 Å^2 .Physical And Chemical Properties Analysis
7-Azaspiro[3.5]nonane has a density of 1.0±0.1 g/cm^3 . Its boiling point is 186.1±8.0 °C at 760 mmHg . The vapour pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.2±3.0 kJ/mol . The flash point is 59.3±16.5 °C . The index of refraction is 1.500 . The molar refractivity is 38.7±0.4 cm^3 . The polarizability is 15.3±0.5 10^-24 cm^3 . The surface tension is 33.3±5.0 dyne/cm . The molar volume is 131.5±5.0 cm^3 .Applications De Recherche Scientifique
Medicinal Chemistry: Structural Alternatives to Morpholine
7-Azaspiro[3.5]nonane has been proposed as a valuable structural alternative to the ubiquitous morpholine in medicinal chemistry . Its spirocyclic oxetane structure offers a polar equivalent to the gem-dimethyl group, which is metabolically robust and provides the necessary hydrogen bonding capacity for efficient binding to biological targets.
Pharmaceutical Industry: Modulators of Fatty Acid Amide Hydrolase
Compounds derived from 7-Azaspiro[3.5]nonane serve as modulators of fatty acid amide hydrolase (FAAH), an enzyme associated with various conditions such as pain, inflammation, and neurological disorders . These modulators have potential therapeutic applications in treating a wide range of diseases.
Material Science: Photochromic Materials
In material science, spiro forms of oxazines, which include derivatives of 7-Azaspiro[3.5]nonane, are used as leuco dyes. They exhibit chromism, meaning they can reversibly change between colorless and colored forms, making them suitable for photochromic materials .
Chemical Synthesis: Oxidative Cyclizations
7-Azaspiro[3.5]nonane is utilized in chemical synthesis, particularly in oxidative cyclizations using Oxone® in formic acid. This process is crucial for creating spirocyclic oxetanes that can be further functionalized for various synthetic applications .
Biochemistry Research: Enzyme Interaction Studies
The unique structure of 7-Azaspiro[3.5]nonane makes it an interesting candidate for biochemistry research, especially in studying enzyme interactions. Its ability to bind to active sites of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) can be leveraged to understand and manipulate enzyme functions .
Advancements in Chemistry: Alicyclic Ring-Fused Benzimidazoles
The fusion of the spirocyclic oxetane motif onto heterocycles, such as in the synthesis of alicyclic ring-fused benzimidazoles, represents a significant advancement in chemistry. 7-Azaspiro[3.5]nonane plays a role in this innovative approach to designing novel conjugated and non-conjugated small molecules .
Safety and Hazards
7-Azaspiro[3.5]nonane should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
The primary target of 7-Azaspiro[3.5]nonane is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
7-Azaspiro[3.5]nonane acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from breaking down endocannabinoids, compounds that are naturally produced in the body and bind to cannabinoid receptors . This results in increased levels of endocannabinoids, enhancing the activity of the endocannabinoid system .
Biochemical Pathways
The inhibition of FAAH by 7-Azaspiro[3.5]nonane affects the endocannabinoid system, a complex cell-signaling system in the body . The endocannabinoids are part of this system and are involved in regulating a variety of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH and thereby increasing endocannabinoid levels, 7-Azaspiro[3.5]nonane can potentially influence these processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Azaspiro[3The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The molecular and cellular effects of 7-Azaspiro[3.5]nonane’s action primarily involve the enhancement of the endocannabinoid system’s activity . By inhibiting FAAH and increasing endocannabinoid levels, it can potentially influence a variety of physiological processes regulated by this system .
Propriétés
IUPAC Name |
7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKGAVROUDOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604540 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaspiro[3.5]nonane | |
CAS RN |
766-34-7 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





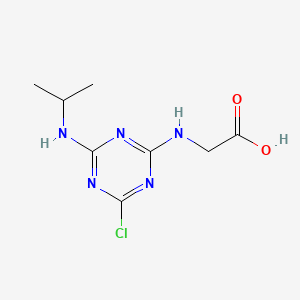
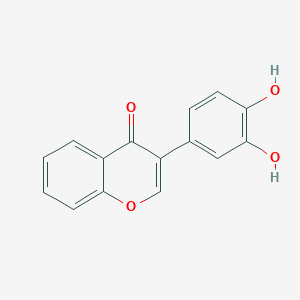

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
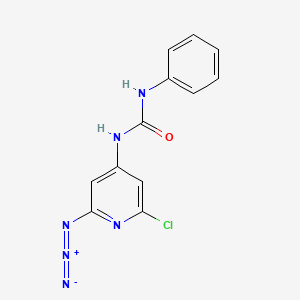
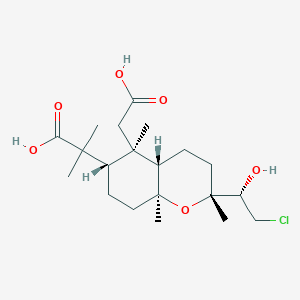

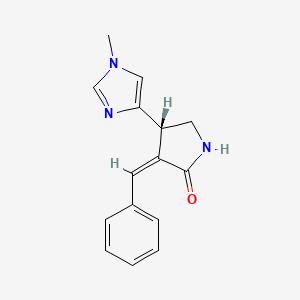
![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)

